molecular formula C19H23NO3S B2681119 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1421450-57-8

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2681119
CAS RN: 1421450-57-8
M. Wt: 345.46
InChI Key: OCJQBDIWPRBPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of aminoindanes and aminotetralins, structurally related to the compound , have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These studies highlight the potential of such compounds in developing therapeutic agents targeting diseases where carbonic anhydrase activity is implicated (Akbaba et al., 2014).

Antibacterial Activity

Research into new sulfonamide derivatives and their metal complexes has unveiled their structure and significant antibacterial activities against both gram-positive and gram-negative bacteria. This suggests the utility of such compounds in antibacterial drug development and highlights their potential in combating microbial resistance (Özdemir et al., 2009).

Antimicrobial Activities

Methanesulfonic acid 1-methylhydrazide (msmh) and its sulfonyl hydrazone derivatives have been characterized and assessed for their antimicrobial activity, displaying efficacy against a range of Gram-positive and Gram-negative bacteria. Such studies are crucial in the search for new antimicrobial agents (Özbek et al., 2009).

Supramolecular Assembly and Structural Studies

Structural studies of nimesulidetriazole derivatives, which share functional groups with the target compound, have been conducted. These studies reveal insights into the supramolecular assembly and effects of substitution on molecular structure, contributing to the understanding of how structural features affect the physical and chemical properties of sulfonamides (Dey et al., 2015).

Potential for Polyhydroxyalkanoates (PHAs) Production

Research into Methylocystis-dominated methanotrophic enrichment for the production of polyhydroxyalkanoates (PHAs) from methane, a process related to the chemical modification and utilization of methane, suggests the broader applicability of related compounds in biotechnological applications for sustainable material production (Myung et al., 2015).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-5-4-6-16(11-15)13-24(22,23)20-14-19(21)10-9-17-7-2-3-8-18(17)12-19/h2-8,11,20-21H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQBDIWPRBPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

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